molecular formula C11H10FNO2 B12070340 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid

1-(2-fluoroethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12070340
M. Wt: 207.20 g/mol
InChI Key: SJSGWCBNEVNMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of a fluoroethyl group in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid typically involves the introduction of a fluoroethyl group to the indole core. One common method is the nucleophilic substitution reaction where a suitable indole derivative reacts with a fluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-1H-indole-2-carboxylic acid
  • 1-(2-Fluoroethyl)-1H-indole-3-acetic acid
  • 1-(2-Fluoroethyl)-1H-indole-3-butyric acid

Uniqueness: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties. The position of the fluoroethyl group on the indole ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

1-(2-fluoroethyl)indole-3-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15)

InChI Key

SJSGWCBNEVNMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.